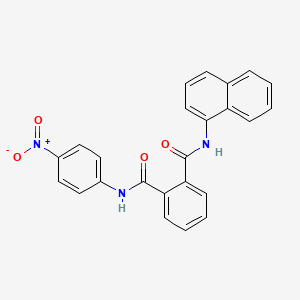

N-1-naphthyl-N'-(4-nitrophenyl)phthalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to N-1-naphthyl-N'-(4-nitrophenyl)phthalamide involves complex chemical reactions. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including naphthalen-1yl substituents, was achieved through reactions characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. These compounds were further analyzed through crystal X-ray diffraction studies, revealing detailed molecular conformations stabilized by intramolecular hydrogen bonds (Özer et al., 2009).

Molecular Structure Analysis

The molecular structure of derivatives close to N-1-naphthyl-N'-(4-nitrophenyl)phthalamide has been examined through various techniques, including single-crystal X-ray diffraction. Such studies have elucidated the crystallographic parameters, conformation, and stabilization mechanisms via hydrogen bonding, providing insights into the spatial arrangement of atoms and the overall geometry of the molecule (Saeed, Hussain, & Flörke, 2008).

Chemical Reactions and Properties

Chemical reactions involving N-1-naphthyl-N'-(4-nitrophenyl)phthalamide and its analogs include nitrosation, which leads to the formation of nitroso derivatives and indaminium salts, showcasing the compound's reactive nature towards nitrous acid. These reactions highlight the compound's potential in synthesizing various derivatives with distinct electronic properties (Kanitz & Hartmann, 1996).

Physical Properties Analysis

The physical properties of N-1-naphthyl-N'-(4-nitrophenyl)phthalamide derivatives have been studied, including their solubility, crystallinity, and thermal stability. For example, aromatic polyamides derived from similar structures exhibit high thermal stability and solubility in aprotic solvents, indicating the influence of molecular structure on these physical properties (Yang & Chen, 1992).

Chemical Properties Analysis

The chemical properties of compounds related to N-1-naphthyl-N'-(4-nitrophenyl)phthalamide, such as reactivity towards different chemical agents and conditions for polymerization, have been thoroughly investigated. These studies provide a foundation for understanding the reactivity, stability, and potential applications of N-1-naphthyl-N'-(4-nitrophenyl)phthalamide in various chemical contexts (Ganin, 1997).

Applications De Recherche Scientifique

Aromatic Oligomers in Aqueous Solution

Gabriel and Iverson (2002) explored the self-assembly of stable hetero duplexes from molecular strands incorporating Ndi and Dan units, demonstrating the use of complementary aromatic units to drive discrete self-assembly in aqueous solution. This research highlights the potential for designing assemblies with highly programmable modes of binding in solution or on surfaces (Gabriel & Iverson, 2002).

Hydrolysis of 1-N-naphthylphthalamic Acid

Granados, Nassetta, and Rossi (1995) measured the hydrolysis rate of 1-N-naphthylphthalamic acid (Nap), a compound related to N-1-naphthyl-N'-(4-nitrophenyl)phthalamide, as a function of pH, providing insights into the reactivity of phthalamic acid derivatives (Granados, Nassetta, & Rossi, 1995).

Pesticide Degradation Products Analysis

Ghassempour, Arshadi, and Salek Asghari (2001) determined N-1-Naphthylphthalamic acid (naptalam) and its degradation products in river water, showcasing methods for environmental monitoring of pesticide residues (Ghassempour, Arshadi, & Salek Asghari, 2001).

Supramolecular Polymeric Sensor

Malfait, Coumes, Fournier, Cooke, and Woisel (2015) reported on a dual responsive polymeric sensor for temperature and pH in water, indicating the potential for N-1-naphthyl-N'-(4-nitrophenyl)phthalamide related compounds in creating sensitive and versatile environmental sensors (Malfait et al., 2015).

Antibacterial and Herbicidal Activity

Research by Kos et al. (2013) and Goněc et al. (2013) on ring-substituted naphthalene carboxanilides demonstrated significant antibacterial and herbicidal activities, suggesting the relevance of naphthyl-related structures in the development of new antimicrobial and agrochemical products (Kos et al., 2013); (Goněc et al., 2013).

Propriétés

IUPAC Name |

2-N-naphthalen-1-yl-1-N-(4-nitrophenyl)benzene-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O4/c28-23(25-17-12-14-18(15-13-17)27(30)31)20-9-3-4-10-21(20)24(29)26-22-11-5-7-16-6-1-2-8-19(16)22/h1-15H,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXJHPJNFWVIES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1-Naphthyl-N'-(4-nitrophenyl)phthalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide](/img/structure/B5514640.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclohexanecarboxamide](/img/structure/B5514664.png)

![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)

![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5514675.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5514687.png)

![2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B5514690.png)

![4-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5514711.png)

![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)

![N-[(3S*,4R*)-1-(2-methoxybenzyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5514724.png)